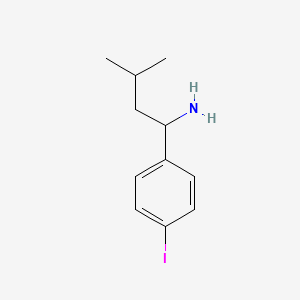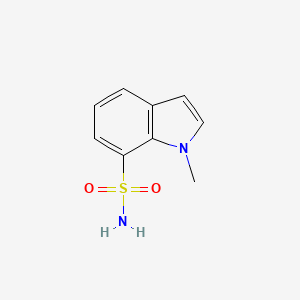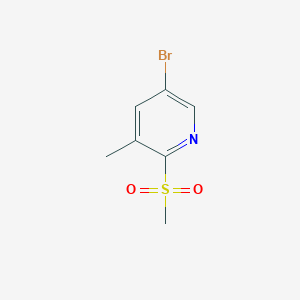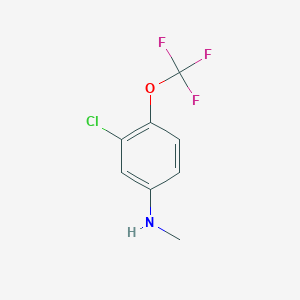
3-chloro-N-methyl-4-(trifluoromethoxy)aniline
Vue d'ensemble
Description
3-Chloro-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5ClF3NO . It is used as a primary and secondary intermediate in chemical synthesis .
Synthesis Analysis
The synthesis of 3-chloro-4-(trifluoromethoxy)aniline involves various chemical reactions. For instance, it can be synthesized by a Pd-catalyzed coupling reaction . It can also be synthesized from 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.Molecular Structure Analysis
The molecular structure of 3-chloro-4-(trifluoromethoxy)aniline consists of a benzene ring with a trifluoromethoxy group (-OCF3), an amine group (-NH2), and a chlorine atom attached to it .Chemical Reactions Analysis
3-Chloro-4-(trifluoromethoxy)aniline is involved in various chemical reactions. For example, it can be used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethoxy)aniline is a solid at room temperature . It has a molecular weight of 211.57 .Applications De Recherche Scientifique
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
This compound is used in the synthesis of trifluoromethoxylated aromatic compounds, which are challenging to synthesize but valuable in pharmacology and materials science (Feng & Ngai, 2016).
Agrochemical Intermediate Synthesis
It serves as a key intermediate in the synthesis of various agrochemicals, showcasing its utility in the agricultural sector (Wen Zi-qiang, 2007).
Insecticide Production
Specifically, it is used in the synthesis of the insecticide Novaluron (Wen Zi-qiang, 2008).
Vibrational Analysis in Nonlinear Optics (NLO) Materials
The compound is studied for its vibrational properties, which are significant in the development of NLO materials (Revathi et al., 2017).
Liquid Crystal Research
It is involved in the study of liquid crystals, particularly focusing on its effects on mesomorphic properties and phase transitions (Hasegawa et al., 1989).
Molecular Structure Analysis
The compound's molecular structure and vibrational frequencies are analyzed using computational methods, contributing to a deeper understanding of its properties (Kurt et al., 2004).
Epoxy System Development
It's used in developing epoxy systems with improved water resistance, highlighting its utility in material science and engineering (Johncock & Tudgey, 1983).
Antimicrobial Agents Synthesis
This compound is a component in the synthesis of Schiff’s Bases, which are evaluated for antimicrobial properties (Bairagi et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-methyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJSLCKUVCNVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-4-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate](/img/structure/B1403281.png)
![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)
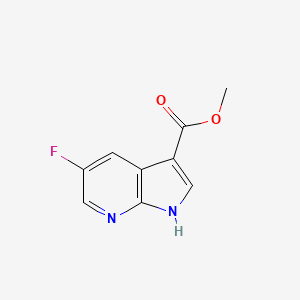
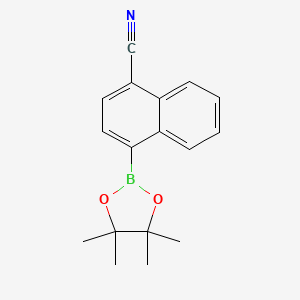
![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)
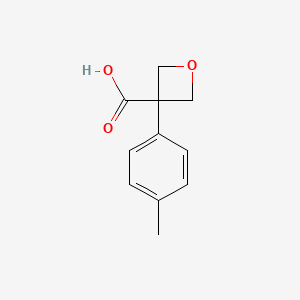
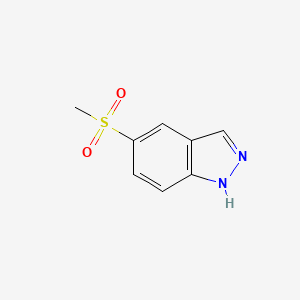
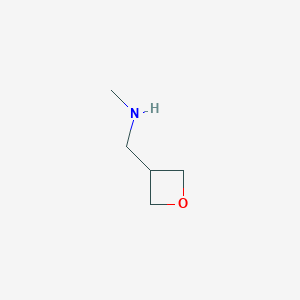
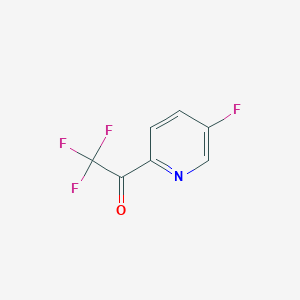
![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)
![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)
